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molecular formula C12H16O2 B103168 4-(3-Methylbutoxy)benzaldehyde CAS No. 18986-09-9

4-(3-Methylbutoxy)benzaldehyde

Cat. No. B103168
M. Wt: 192.25 g/mol
InChI Key: WWBHAIFPHGGVCW-UHFFFAOYSA-N
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Patent
US09315495B2

Procedure details

The compound was synthesized as in Example 24.1, using 4-hydroxybenzaldehyde (200 mg, 1.64 mmol) and 1-iodo-3-methylbutane (649 mg, 1.97 mmol) in place of 1-chloro-3,3-dimethylbutane (no sodium iodide was used) to give 4-(isopentyloxy)benzaldehyde (292 mg, quant. crude) as a dark yellow oil that was used without further purification or characterization.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.I[CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14].[I-].[Na+]>>[CH2:11]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH2:12][CH:13]([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
649 mg
Type
reactant
Smiles
ICCC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized as in Example 24.1

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)C)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 292 mg
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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